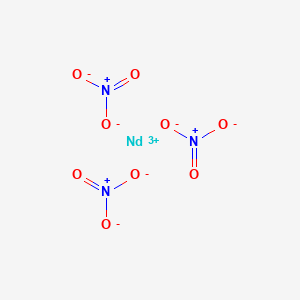

Neodymium(3+);trinitrate

Description

Significance and Context of Lanthanide Chemistry

The lanthanides, a series of 15 elements from lanthanum to lutetium, are integral to modern chemistry due to their distinctive properties. tutoring-blog.co.uk These elements, also known as rare earth metals, are characterized by the filling of the 4f orbitals, which imparts unique magnetic and optical characteristics. tutoring-blog.co.uknumberanalytics.com Lanthanide chemistry is a field with wide-ranging applications, including in catalysis, lighting, and the production of high-strength magnets. numberanalytics.comallen.inxometry.com

A key phenomenon in lanthanide chemistry is the "lanthanide contraction," which describes the steady decrease in atomic and ionic radii across the series with increasing atomic number. allen.intutorchase.com This is a consequence of the poor shielding effect of the 4f electrons, leading to a greater effective nuclear charge that pulls the outer electrons closer. tutorchase.com The lanthanide contraction has significant implications for the chemical and physical properties of these elements, influencing their reactivity and bonding characteristics. allen.intutorchase.com The stable +3 oxidation state is a common feature among lanthanides, contributing to their utility in various chemical processes. xometry.com

Overview of Neodymium(III) Coordination Chemistry

The coordination chemistry of neodymium(III) is a rich and complex field of study. The Nd³⁺ ion, with its f³ electron configuration, readily forms complexes with a variety of ligands. osti.gov These complexes often exhibit high coordination numbers, a characteristic feature of lanthanide ions due to their large ionic radii and the electrostatic nature of their bonding. orientjchem.org

Research has explored the complexation of neodymium(III) with various ligands, including Schiff bases, phosphine (B1218219) oxides, and macrocyclic ligands. researchgate.nettandfonline.comiaea.org For instance, the reaction of neodymium nitrate (B79036) with the Schiff base N,N′-ethylenebis(salicylideneimine) (H₂salen) results in a coordination polymer where the Nd(III) ion is nine-coordinate. tandfonline.com In this structure, the neodymium ion is bonded to three phenolic oxygen atoms from three different H₂salen molecules and six oxygen atoms from three bidentate nitrate groups. tandfonline.com

Studies have also investigated the interaction of Nd(III) with nitrate ions in different solvent environments. In aqueous solutions, the complexation between Nd(III) and nitrate is relatively weak. researchgate.net However, in non-aqueous solvents like the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BumimTf₂N), much stronger and more extensive complexation occurs, with up to six nitrate ions coordinating to the neodymium center. researchgate.net This highlights the significant role of the solvent in dictating the coordination environment of the Nd(III) ion.

Research Trajectories in Neodymium(III) Nitrate Systems

Current research involving neodymium(III) nitrate is diverse and spans multiple scientific disciplines. A significant area of focus is its application as a precursor for the synthesis of advanced materials. Due to its high solubility, it is used to prepare high-purity neodymium compounds and neodymium-doped nanoparticles through methods like sol-gel, hydrothermal, and co-precipitation techniques. smolecule.com These nanomaterials possess unique optical and magnetic properties with potential applications in biomedicine, energy conversion, and electronics. smolecule.com

In materials science, neodymium(III) nitrate is utilized in the fabrication of specialty glasses and ceramics, where it enhances their optical and thermal properties. chemimpex.comnanoshel.com It is also a key component in the production of neodymium-doped lasers and high-performance neodymium-iron-boron (NdFeB) permanent magnets, which are crucial for technologies like electric motors and generators. chemimpex.comallen.in

Furthermore, neodymium(III) nitrate serves as a catalyst in various organic reactions. chemimpex.com For example, it has been employed as a catalyst for the Friedlander synthesis of quinolones, which are important precursors for pharmaceuticals. sigmaaldrich.comsmolecule.com Research also explores its use in the development of sensors, such as ion-selective electrodes for detecting neodymium ions. smolecule.com The study of its complexes continues to be an active area, with investigations into their magnetic and luminescent properties for potential applications in materials science and catalysis. researchgate.netontosight.ai

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Nd(NO₃)₃ | ontosight.ai |

| Molecular Weight (anhydrous) | 336.24 g/mol | ontosight.ai |

| Molecular Weight (hexahydrate) | 438.35 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to purple crystalline solid | ontosight.aichemdad.com |

| Solubility | Highly soluble in water and alcohol | chemimpex.comchemdad.com |

| CAS Number (hexahydrate) | 16454-60-7 | sigmaaldrich.comsigmaaldrich.com |

| Compound Name | Chemical Formula |

|---|---|

| Neodymium(III) nitrate | Nd(NO₃)₃ |

| Neodymium(III) nitrate hexahydrate | Nd(NO₃)₃·6H₂O |

| N,N′-ethylenebis(salicylideneimine) | H₂salen |

| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | BumimTf₂N |

| Neodymium-iron-boron | NdFeB |

Properties

CAS No. |

22653-35-6 |

|---|---|

Molecular Formula |

N3NdO9 |

Molecular Weight |

330.26 g/mol |

IUPAC Name |

neodymium(3+);trinitrate |

InChI |

InChI=1S/3NO3.Nd/c3*2-1(3)4;/q3*-1;+3 |

InChI Key |

CFYGEIAZMVFFDE-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Nd+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Applications

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of neodymium-containing materials due to the excellent control they offer over particle size, morphology, and composition. Neodymium(III) nitrate (B79036) serves as a versatile and common starting material in these approaches.

Homogeneous precipitation is a technique that facilitates the slow and uniform formation of precipitates, leading to the production of nanoparticles with controlled morphology and narrow size distributions. In this method, a precipitating agent is generated in-situ throughout the solution, avoiding localized high concentrations that can lead to rapid, uncontrolled precipitation.

A common approach involves the use of urea (CO(NH₂)₂) as the precipitating agent in an aqueous solution of neodymium(III) nitrate. When this mixture is heated, urea slowly hydrolyzes to produce ammonia and carbon dioxide. The ammonia gradually increases the pH of the solution, leading to the controlled precipitation of a neodymium precursor, such as neodymium hydroxide (B78521) or neodymium carbonate. Subsequent calcination of this precursor at elevated temperatures yields neodymium oxide (Nd₂O₃) nanoparticles.

Researchers have demonstrated that by carefully controlling reaction parameters such as the concentration of neodymium nitrate and urea, temperature, and reaction time, the size of the resulting Nd₂O₃ nanoparticles can be tailored, typically in the range of 60-80 nm. This method is valued for its simplicity and effectiveness in producing fine, uniform metal oxide powders.

Table 1: Parameters Influencing Neodymium Oxide Nanoparticle Synthesis via Homogeneous Precipitation

| Parameter | Effect on Nanoparticle Characteristics |

| Concentration of Nd(NO₃)₃ | Influences the final particle size and distribution. |

| Concentration of Urea | Affects the rate of pH change and thus the precipitation rate and particle morphology. |

| Reaction Temperature | Controls the hydrolysis rate of urea, impacting the uniformity of precipitation. |

| Calcination Temperature | Determines the final crystalline phase and particle size of the neodymium oxide. |

Solvothermal and hydrothermal methods are versatile techniques for synthesizing a variety of nanomaterials. These processes involve chemical reactions in a closed system (an autoclave) at temperatures above the boiling point of the solvent. When water is the solvent, the method is termed hydrothermal.

Neodymium(III) nitrate is a common precursor in these methods for the synthesis of neodymium-containing compounds. For instance, neodymium hydroxide (Nd(OH)₃) nanorods have been successfully synthesized via a hydrothermal method using an aqueous solution of neodymium(III) nitrate and a mineralizer like sodium hydroxide to control the pH. The resulting nanorods can then be converted to neodymium oxide (Nd₂O₃) nanorods by calcination at temperatures between 450-600°C, with the morphology of the nanorods being preserved.

In a solvothermal reaction, a non-aqueous solvent is used. For example, an anhydrous neodymium oxide nitrate, NdO(NO₃), was unexpectedly synthesized under solvothermal conditions in a mixed solvent of water and dimethylformamide (DMF) using neodymium(III) nitrate hexahydrate as the precursor. This demonstrates the potential of solvothermal routes to yield novel neodymium compounds.

The choice of solvent, temperature, pressure, and reaction time are critical parameters that influence the crystal structure, size, and morphology of the final product. These methods offer a pathway to crystalline materials with unique characteristics that may not be achievable through other synthetic routes.

Solid-State Synthesis Routes

Solid-state synthesis methods are crucial for the production of bulk materials, particularly oxides and ceramics. These techniques typically involve high-temperature reactions between solid reactants.

Thermal decomposition, or thermolysis, is a chemical decomposition caused by heat. Neodymium(III) nitrate, particularly in its hydrated form (Nd(NO₃)₃·6H₂O), can be thermally decomposed to produce neodymium oxide (Nd₂O₃). This process is a gradual, multi-step phenomenon.

The decomposition of neodymium(III) nitrate hexahydrate begins with the melting of the hydrate in its own water of crystallization. As the temperature increases, a series of complex steps occur involving the loss of water and nitric acid. Intermediate oxynitrate species are formed before the final conversion to neodymium oxide at higher temperatures. The main volatile products of this thermolysis are water, nitric acid, nitrogen dioxide, and oxygen.

The final crystalline phase of the neodymium oxide can be influenced by the calcination temperature. For instance, calcination at 750°C has been shown to produce hexagonal phase Nd₂O₃ nanoparticles. This method is a direct and common route for the preparation of neodymium oxide powders from a nitrate precursor.

Plasma-assisted synthesis is an advanced technique that utilizes the high energy of a plasma to facilitate chemical reactions. This method can lead to the formation of highly uniform nanoparticles with stable crystal structures.

Neodymium(III) nitrate can be used as a precursor in plasma synthesis routes. For example, an inductively coupled radiofrequency thermal plasma has been employed to synthesize nanocrystalline Nd₂O₃. In this process, an aqueous solution of neodymium nitrate is introduced into the plasma, where the high temperatures cause rapid decomposition and formation of the oxide nanoparticles. This technique has been shown to produce highly uniform nanoparticles with an average size of around 20 nm and a stable hexagonal crystal structure.

This method is particularly useful for the synthesis of doped ceramic materials where a uniform distribution of the dopant is critical. The high temperatures and rapid quenching rates in plasma synthesis can lead to the formation of metastable phases and unique material properties.

Neodymium(III) Nitrate as a Precursor in Advanced Materials Fabrication

The versatility of neodymium(III) nitrate as a precursor extends to the fabrication of a wide array of advanced materials with diverse applications. Its solubility and reactivity make it an ideal starting material for introducing neodymium into various matrices.

Neodymium-doped materials are of significant technological importance. For instance, neodymium-doped yttrium aluminum garnet (Nd:YAG) is a widely used active laser medium, and neodymium(III) nitrate can serve as the neodymium source in its synthesis. Similarly, it is used in the manufacturing of neodymium-doped glass for lasers and for creating specific colors in glass and ceramics.

In the field of catalysis, neodymium compounds, often prepared from neodymium nitrate, are utilized in various chemical reactions, including the production of plastics and synthetic rubber. Neodymium(III) nitrate hexahydrate itself has been shown to be an efficient catalyst for organic reactions, such as the Friedlander synthesis of functionalized quinolines.

Furthermore, neodymium(III) nitrate is a precursor for the synthesis of neodymium-iron-boron (NdFeB) magnets, which are the strongest type of permanent magnets. It is also used in the fabrication of perovskite-based solid oxide fuel cells and in the synthesis of Nd³⁺ doped nanostructures for potential use in supercapacitors.

Table 2: Applications of Neodymium(III) Nitrate as a Precursor

| Application Area | Specific Material/Product |

| Lasers and Optics | Nd:YAG crystals, Neodymium-doped glass |

| Magnets | Neodymium-iron-boron (NdFeB) magnets |

| Catalysis | Catalysts for polymerization, Friedlander synthesis |

| Energy | Solid oxide fuel cells, Supercapacitors |

| Glass and Ceramics | Colored glass, Protective lenses |

Role in Perovskite-Based Solid Oxide Fuel Cell Production

Neodymium(3+);trinitrate is a key starting material in the fabrication of neodymium-based perovskite oxides, which are investigated for their potential use as cathode materials in Solid Oxide Fuel Cells (SOFCs). sigmaaldrich.com These cells offer a clean and efficient means of generating electricity. Perovskite materials like Neodymium Ferrite (NdFeO₃) and Neodymium Cobaltite (NdCoO₃) are valued for their thermal stability and electrical conductivity, which are critical for SOFC cathodes. asuperagency.com

In the synthesis of these materials, this compound serves as the source of neodymium ions. Various methods, including co-precipitation, combustion synthesis, and electrospinning, utilize metal nitrates as precursors. asuperagency.comcyberleninka.ruresearchgate.net For instance, NdFeO₃ and NdCoO₃ nanofibers have been successfully synthesized using an electrospinning process where Neodymium(III) nitrate hexahydrate is dissolved along with an iron or cobalt source and a polymer like polyvinylpyrrolidone (PVP) in a solvent. asuperagency.com Subsequent calcination (high-temperature heating) of the spun fibers removes the polymer and decomposes the nitrates, yielding the desired crystalline perovskite nanofibers. asuperagency.com This method allows for the creation of materials with high surface area, which is beneficial for the catalytic oxygen reduction reaction at the SOFC cathode.

| Synthesis Method | Precursors | Resulting Material | Application |

| Electrospinning | Nd(NO₃)₃·6H₂O, Iron Acetate, PVP | NdFeO₃ Nanofibers | SOFC Cathodes |

| Co-precipitation | Nd(NO₃)₃, Fe(NO₃)₃, NaOH | NdFeO₃ Nanoparticles | SOFC Cathodes |

| Combustion | Nd(NO₃)₃, Metal Nitrate, Polyvinyl Alcohol | NdFeO₃ Nanoparticles | SOFC Cathodes |

Application in Nanostructure Synthesis (e.g., Vanadium Pentoxide, Oxybromide, Oxide)

The high reactivity and solubility of this compound make it an excellent precursor for creating a variety of neodymium-containing nanostructures.

Neodymium Oxide (Nd₂O₃): Neodymium oxide nanoparticles are widely used in catalysts, high-performance luminescence devices, and solid-state lasers. bendola.com A common method for their synthesis is homogeneous co-precipitation, where an aqueous solution of Neodymium(III) nitrate hexahydrate is mixed with a precipitating agent like urea. bendola.com Upon heating, the urea decomposes to generate hydroxide ions uniformly throughout the solution, leading to the precipitation of neodymium hydroxide. This precursor is then calcined at high temperatures (e.g., 800°C) to yield pure, crystalline Nd₂O₃ nanoparticles. bendola.com

Neodymium Oxybromide (NdOBr): Neodymium(III) nitrate hexahydrate is also used to produce more complex nanostructures. A novel process has been developed to prepare hybrid nanosized neodymium oxybromide and neodymium oxide. This synthesis involves the use of Neodymium(III) nitrate hexahydrate with two capping agents, cytosine and cetyltrimethylammonium bromide, to control the properties and size of the resulting nanoparticles, which can range from 17.0 to 64.2 nm.

Neodymium-Doped Vanadium Pentoxide (Nd:V₂O₅): this compound is used as a doping agent to modify the properties of other nanomaterials. sigmaaldrich.com For example, Neodymium-doped vanadium pentoxide (V₂O₅) thin films and nanostructures are synthesized for potential applications in supercapacitors and optical devices. sigmaaldrich.comekb.eg In a typical sol-gel process, this compound is dissolved in water and intercalated into the layers of V₂O₅ xerogel. ekb.eg The incorporation of Nd³⁺ ions into the V₂O₅ structure has been shown to alter the material's crystallite size and interlayer spacing, thereby tuning its structural and photoluminescent properties. ekb.eg

| Nanostructure | Synthesis Method | Role of this compound | Resulting Particle Size |

| Neodymium Oxide (Nd₂O₃) | Homogeneous Co-precipitation | Primary Precursor | 60-80 nm (agglomerated) |

| Neodymium Oxybromide (NdOBr) | Capping Agent-Assisted Synthesis | Primary Precursor | 17-64 nm |

| Nd-Doped Vanadium Pentoxide | Sol-Gel | Doping Agent Precursor | 4-8 nm (crystallite size) |

Utilization in Doping Optical Laser Materials and Specialty Glasses

The trivalent neodymium ion (Nd³⁺) is the most widely used active ion for solid-state lasers. This compound, as a water-soluble salt, serves as a convenient precursor for introducing Nd³⁺ ions as a dopant into various host materials, including crystals and specialty glasses. These materials are fundamental components in high-performance lasers used in industrial, medical, and scientific applications.

The doping process often involves mixing this compound with the precursors of the host material, such as yttrium aluminum garnet (YAG) or various silicate and phosphate (B84403) glasses. The mixture is then melted at high temperatures, and upon cooling, the Nd³⁺ ions become incorporated into the host's crystal or glass matrix. The presence of these ions imparts the specific optical properties necessary for laser action, particularly the strong emission near a wavelength of 1 micrometer. The nitrate form is advantageous because it easily decomposes into neodymium oxide upon heating, which is then readily integrated into the glass or crystal structure. Neodymium-doped materials are also used in dichroic glass for applications like sunglasses and welding goggles due to their unique light absorption characteristics.

Catalytic Applications in Organic Synthesis (e.g., Friedlander Synthesis)

Beyond materials science, this compound hexahydrate functions as an efficient and mild Lewis acid catalyst in organic synthesis. sigmaaldrich.com One notable application is in the Friedlander synthesis, a classic reaction used to produce quinolines. Quinolines are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, serving as the structural core for antimalarial, anti-inflammatory, and antibacterial drugs.

The traditional Friedlander synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, often requires harsh conditions and high temperatures. Research has shown that Neodymium(III) nitrate hexahydrate can effectively catalyze this reaction under much milder conditions, such as at room temperature in ethanol. This catalytic approach offers several advantages, including operational simplicity, the use of a relatively non-toxic catalyst, and high product yields. The neodymium catalyst activates the carbonyl groups, facilitating the condensation and subsequent cyclodehydration steps of the reaction mechanism.

Coordination Chemistry and Complexation Behavior

Ligand Interaction Studies

Neodymium(3+) ion readily interacts with various electron-donating ligands, forming stable coordination complexes. These interactions are driven by the Lewis acidic nature of the Nd³⁺ cation and the Lewis basicity of the donor atoms in the ligands.

Neodymium(3+);trinitrate forms complexes with a diverse range of ligands containing oxygen and nitrogen donor atoms.

Bis-lactam Phenanthroline (BLPhen) Ligands: These rigid, neutral N,O-heterocyclic ligands have demonstrated high performance in complexing Nd(III). nih.govrsc.org Studies in dichloroethane show that BLPhen can bind to Nd(III) in either a 1:1 or 2:1 stoichiometry. nih.govresearchgate.netnih.gov The 1:1 complex forms a neutral species, [Nd(BLPhen)(NO₃)₃]⁰, where all three nitrate (B79036) ions are coordinated to the metal center. nih.govnih.gov In the 2:1 complex, a charged species, [Nd(BLPhen)₂(NO₃)₂]⁺, is formed, with only two nitrate ions in the primary coordination sphere and the third migrating to the outer sphere. nih.govresearchgate.netnih.gov The preorganized binding pocket of BLPhen ligands allows for high selectivity, which can be modulated by altering the ligand's molecular rigidity. nih.gov

Schiff Bases: A variety of Schiff base ligands, typically synthesized through the condensation of amines and aldehydes, readily form complexes with Nd(III). researchgate.net These ligands can be bi- or tridentate, coordinating through azomethine nitrogen and phenolic or naphtholic oxygen atoms. doaj.org The resulting complexes often exhibit mononuclear or dinuclear structures, with the specific formulation depending on the stoichiometry and reaction conditions. researchgate.netscispace.com For instance, a complex with the formula [Nd(HL)₂(NO₃)₂(H₂O)₂].(NO₃) has been proposed, indicating that some nitrate ions are directly coordinated while others act as counter-ions. scispace.com

Phosphonate Esters: Geminal bisphosphonate esters form stable complexes with Nd(III), such as [Nd(L)₂(NO₃)₃]. nih.govnih.gov In these complexes, the ligands coordinate to the neodymium ion through the phosphoryl oxygen atoms. researchgate.net Mono-phosphonate esters also form nitrate-based Nd³⁺ complexes. nih.govnih.gov The rigidity of the ligand framework influences the photoluminescence properties of the resulting neodymium complexes. nih.gov

Lansoprazole (B1674482) and Uracil (B121893): this compound reacts with the anti-ulcer drug Lansoprazole and the RNA base Uracil to form a ternary complex. researchgate.netasianpubs.org In this 1:1:1 metal-to-ligand ratio complex, spectroscopic analysis indicates that both Lansoprazole and Uracil behave as bidentate ligands. asianpubs.org Uracil and its derivatives can coordinate to metal ions through various atoms, including N1, N3, O2, or O4, acting as either monodentate or bidentate ligands. uobaghdad.edu.iq

Table 1: Summary of this compound Complexation with Various Ligands This table is interactive. Click on the headers to sort the data.

| Ligand System | Stoichiometry (M:L) | Key Findings |

|---|---|---|

| Bis-lactam Phenanthroline (BLPhen) | 1:1 and 2:1 | Forms neutral [Nd(BLPhen)(NO₃)₃]⁰ and charged [Nd(BLPhen)₂(NO₃)₂]⁺ complexes. nih.govnih.gov |

| Schiff Bases | 1:1, 1:2 | Forms stable mono- and dinuclear complexes; ligands act as bi- or tridentate donors. researchgate.netdoaj.orgscispace.com |

| Phosphonate Esters | 1:2 | Forms [Nd(L)₂(NO₃)₃] complexes with coordination via phosphoryl oxygen atoms. nih.govnih.gov |

| Lansoprazole & Uracil | 1:1:1 (Ternary) | Both ligands act as bidentate in the formation of a ternary complex. asianpubs.org |

The solvent plays a crucial role in the coordination chemistry of this compound, affecting ligand solubility, complex stability, and the coordination sphere of the metal ion.

Organic Solvents: Organic solvents like dichloroethane (DCE) are commonly used in the study of Nd(III) complexes, particularly for solvent extraction processes. acs.org DCE effectively solubilizes organic ligands such as BLPhen, facilitating the formation of neutral complexes like [Nd(BLPhen)(NO₃)₃] where the nitrate anions are co-extracted into the organic phase with the metal-ligand moiety. nih.govacs.org Studies in other organic solvents like hexane and supercritical carbon dioxide have shown the formation of complexes with organophosphorus reagents, with stoichiometries such as 1:4 for neodymium-tributyl phosphate (B84403). elsevierpure.com Photoluminescence studies of phosphonate ester complexes have been conducted in dry dichloromethane (DCM), highlighting its utility as a medium for spectroscopic analysis. researchgate.net

Aqueous vs. Ionic Liquids: The coordination environment of Nd³⁺ differs significantly between aqueous solutions and alternative solvent systems like ionic liquids or deep eutectic solvents (DES). researcher.life In DES such as choline chloride-ethylene glycol and choline chloride-urea, UV-Vis spectra show distinct changes in peak positions and intensities compared to aqueous solutions, indicating different Nd³⁺ coordination environments in each solvent. acs.org The shortest luminescent lifetimes observed in choline chloride-ethylene glycol DES suggest coordination occurs through the O-H groups of the solvent components. acs.org These findings underscore that the solvent is not merely an inert medium but an active participant in defining the primary coordination sphere of the neodymium ion.

Structural Elucidation of Coordination Complexes

The determination of the precise arrangement of ligands around the central Nd³⁺ ion is fundamental to understanding the behavior of its complexes. This involves identifying the coordination number, geometry, and the specific binding modes of the ligands.

The large size of the Nd³⁺ ion allows for high coordination numbers (CN), typically ranging from 8 to 12. The resulting geometries are often complex and depart from simple octahedral or tetrahedral arrangements. libretexts.orgscribd.com

Coordination Number 10: A ten-coordinate geometry is frequently observed for Nd³⁺ complexes. In the complex trinitratobis(1,10-phenanthroline)neodymium(III), the Nd atom has a coordination number of 10, achieved through four nitrogen atoms from two bidentate phenanthroline ligands and six oxygen atoms from three bidentate nitrate groups. researchgate.net Similarly, the [Nd(L)₂(NO₃)₃] complex with geminal bisphosphonate ester ligands features a ten-fold all-oxygen coordination environment. researchgate.net The 1:1 complex with BLPhen, [Nd(BLPhen)(NO₃)₃], is also considered to have a coordination number of 10 (one tetradentate BLPhen ligand and three bidentate nitrates). nih.gov

Coordination Number 9: Nine-coordinate geometries are also prevalent. In one dinuclear Schiff base complex, each neodymium atom is coordinated by nine oxygen atoms. ubc.ca The geometry around each metal ion in this structure is described as a monocapped square antiprism. ubc.ca

Variable Coordination: The stoichiometry of the complex can influence the coordination number. For instance, in the [Ln(BLPhen)₂]³⁺ system in dichloroethane, the coordination number for the Nd(III) complex is 11. osti.gov The coordination number is a key factor in determining the presence and binding mode of counter-ions like nitrate in the first coordination shell. nih.gov

Table 2: Coordination Geometries of Selected this compound Complexes This table is interactive. Click on the headers to sort the data.

| Complex | Coordination Number | Geometry |

|---|---|---|

| [Nd(phen)₂(NO₃)₃] | 10 | Complex polyhedron |

| [Nd(L)₂(NO₃)₃] (L=bisphosphonate ester) | 10 | Ten-fold all-O coordination |

| Dinuclear Schiff Base Complex | 9 | Monocapped square antiprism |

| [Nd(BLPhen)₂]³⁺ | 11 | Complex polyhedron |

Bidentate Coordination: This is a very common mode in neodymium nitrate complexes. In the 1:1 complex [Nd(BLPhen)(NO₃)₃], all three nitrate anions bind to the Nd(III) center in a bidentate fashion. nih.govnih.gov Similarly, in [Nd(phen)₂(NO₃)₃], all three nitrate groups act as bidentate chelating ligands. researchgate.net In some Schiff base complexes, two coordinated nitrate ions have been found to adopt a bidentate arrangement. doaj.org

Unidentate and Mixed-Mode Coordination: While less common, unidentate coordination can occur, often in dynamic equilibrium with the bidentate form. In the 2:1 complex [Nd(BLPhen)₂(NO₃)₂]⁺, the two coordinated nitrates can dynamically switch between monodentate and bidentate binding. nih.gov Some complex structures feature nitrates in multiple roles simultaneously. For example, dinuclear neodymium structures have been reported with four bridging nitrate groups, and other complexes contain both coordinated (bidentate) and uncoordinated (ionic) nitrate groups. scispace.comubc.ca The presence of nitrate in the inner coordination sphere is strongly dependent on the ligand's denticity and the complex's stoichiometry. nih.gov

The bonding between the Nd³⁺ ion and its ligands is predominantly electrostatic (ionic) in nature, consistent with the behavior of lanthanide ions where the 4f orbitals are well-shielded and participate little in covalent bonding.

Bond Length Analysis: The characterization of metal-ligand bond lengths provides insight into the coordination environment. In the Nd(III)-BLPhen complexes, first-principles molecular dynamics simulations have calculated average bond distances. The Nd–O(NO₃) distance is approximately 2.55 Å in both 1:1 and 2:1 complexes. nih.govacs.org The average Nd–N(BLPhen) distance is 2.69 Å in the 1:1 complex and slightly longer at 2.72 Å in the 2:1 complex, likely due to increased steric hindrance between the two bulky ligands. nih.gov For [Nd(phen)₂(NO₃)₃], the Nd-N bond lengths are reported as 2.62 ± 0.01 Å, and the Nd-O bond lengths are 2.55 ± 0.01 Å. researchgate.net

Covalency Assessment: While largely ionic, a small degree of covalency can exist in the metal-ligand bonds. Magnetic moment measurements for an Nd(III)-Schiff base complex yielded values close to that of the free Nd³⁺ ion, which suggests that the 4f electrons are not significantly involved in bond formation. scispace.com Spectroscopic techniques can also probe the bonding environment. The Judd-Ofelt theory, applied to luminescence spectra, can be used to calculate intensity parameters (e.g., Ω₂) which correlate with the local symmetry and covalency of the Nd³⁺ site.

Thermodynamics and Kinetics of Complex Formation

The formation of complexes involving the Neodymium(III) ion (Nd³⁺) and nitrate ligands is governed by thermodynamic and kinetic principles that dictate the stability, spontaneity, and rate of these reactions. Understanding these factors is crucial for applications ranging from solvent extraction in metallurgical processes to the design of novel materials.

Stability Constant Determinations

The stability of the neodymium(III) nitrate complex, primarily the mono-nitrato complex (NdNO₃²⁺), has been investigated under various conditions. The formation of this complex is a key equilibrium in aqueous solutions of neodymium(III) nitrate.

Studies have shown that the NdNO₃²⁺ complex is relatively weak, but its stability increases with rising temperature. nih.gov The stability constants (log₁₀β₁) for the formation of NdNO₃²⁺ at infinite dilution have been determined at several temperatures using spectrophotometry. nih.gov These values quantify the equilibrium between the free Nd³⁺ ion and the NdNO₃²⁺ complex.

| Temperature (°C) | log₁₀β₁ |

|---|

Data sourced from Rao & Tian (2009) nih.gov

Enthalpy and Entropy Changes in Complexation Processes

The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insight into the driving forces behind the complexation of Nd³⁺ with nitrate ions. The process is characterized by small and positive enthalpy changes, indicating that the reaction is slightly endothermic. nih.gov

Microcalorimetry has been used to determine the enthalpy of complexation for NdNO₃²⁺ at 25°C to be +1.5 ± 0.2 kJ·mol⁻¹. nih.gov The positive enthalpy change is consistent with the observed trend of increasing stability constants with temperature. nih.gov This suggests that the complex formation is entropically driven. The positive entropy change can be attributed to the release of water molecules from the hydration sphere of the Nd³⁺ ion upon ligand substitution.

| Parameter | Value |

|---|---|

| Enthalpy of Complexation (ΔH) | +1.5 ± 0.2 kJ·mol⁻¹ |

| Gibbs Free Energy of Complexation (ΔG) | -1.88 ± 0.28 kJ·mol⁻¹ |

| Entropy of Complexation (ΔS) | 12.7 ± 1.2 J·mol⁻¹·K⁻¹ |

Data sourced from Rao & Tian (2009) nih.gov

Reaction Mechanisms in Complex Formation

The mechanism of complex formation between lanthanide ions and ligands such as nitrate in aqueous solution is generally understood to proceed via a stepwise process, often conceptualized by the Eigen-Wilkins mechanism. This involves the formation of an outer-sphere complex followed by the rate-determining step of water exchange from the inner hydration sphere of the metal ion.

Advanced Spectroscopic Characterization

Electronic Absorption Spectroscopy for Solution Chemistry

Electronic absorption spectroscopy, particularly focusing on the sharp, narrow bands arising from f-f transitions, is a powerful tool for probing the immediate coordination environment of the Nd³⁺ ion in solution. rsc.org The 4f orbitals of lanthanide ions are well-shielded by the outer 5s and 5p orbitals, resulting in spectral transitions that are only subtly influenced by the ligand field. rroij.com These subtle changes, however, provide a wealth of information about the complexation and structure in solution. rsc.orgnih.gov

The absorption spectrum of the Neodymium(III) ion is characterized by several bands corresponding to electronic transitions from the ⁴I₉/₂ ground state to various excited states within the 4f³ electronic configuration. researchgate.netresearchgate.net These transitions are formally forbidden by the Laporte rule but become partially allowed through vibronic coupling or the mixing of opposite parity configurations due to the crystal field potential. rroij.comkns.org

Ligand field theory (LFT) provides a framework for understanding how the electrostatic field generated by the surrounding ligands (nitrate ions and solvent molecules) lifts the degeneracy of the 4f orbitals. aip.orgwikipedia.org This interaction perturbs the energy levels of the Nd³⁺ ion, causing shifts in the positions and changes in the intensities of the f-f transition bands. nih.gov The chemical environment around the lanthanide ion has a significant impact on the f-f transitions, and any modification in this environment results in spectral changes. nih.gov

One of the most intensely studied and sensitive transitions in the Nd³⁺ spectrum is the "hypersensitive" transition, typically ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂, observed around 580 nm. researchgate.net The intensity of this transition is particularly sensitive to changes in the coordination number and symmetry of the complex. Other significant absorption peaks are identified at various wavelengths corresponding to transitions to higher-energy states. researchgate.net

| Transition from ⁴I₉/₂ to Excited State | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ⁴F₃/₂ | 880 | 11,360 |

| ⁴F₅/₂, ²H₉/₂ | 800 | 12,500 |

| ⁴F₇/₂, ⁴S₃/₂ | 740 | 13,510 |

| ⁴F₉/₂ | 680 | 14,700 |

| ⁴G₅/₂, ²G₇/₂ | 580 | 17,240 |

| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | 520 | 19,230 |

| ²K₁₅/₂, ²G₉/₂, (²D,²F)₃/₂, ⁴G₁₁/₂ | 475 | 21,050 |

| ²D₅/₂ | 430 | 23,250 |

| ⁴D₃/₂, ⁴D₅/₂, ⁴D₁/₂, ²I₁₁/₂ | 350 | 28,570 |

Spectrophotometric studies are used to investigate the association between Nd³⁺ and nitrate (B79036) ions in solution. acs.orgrrjournals.com The formation of successive complexes, such as [Nd(NO₃)]²⁺ and [Nd(NO₃)₂]⁺, can be monitored by observing changes in the absorption spectra as the nitrate concentration is varied. rrjournals.com The formation of inner-sphere complexes, where the nitrate ion directly coordinates to the Nd³⁺ ion, causes more significant perturbations to the f-f transitions than outer-sphere complexes, where a solvent molecule separates the ions. rrjournals.comresearchgate.net These spectral changes allow for the determination of thermodynamic parameters like equilibrium constants, enthalpy, and entropy of complexation. rrjournals.com For instance, studies have shown that the mono-complex, [Nd(NO₃)]²⁺, is predominantly an inner-sphere complex, while the bis-complex is often an outer-sphere species. rrjournals.com

The distinct and sharp absorption bands of Neodymium(III) nitrate allow for its quantitative determination, even in complex mixtures containing other lanthanides. researchgate.netnist.gov While simple Beer's law analysis can be effective for single-component systems at lower concentrations, the analysis of multi-component systems often requires more advanced chemometric methods due to spectral overlap. researchgate.netnist.gov

Partial Least Squares (PLS) regression is a powerful chemometric technique used for this purpose. It builds a predictive model by correlating the spectral data (e.g., UV-visible or NIR absorbance spectra) with the concentrations of the components in a set of calibration samples. This model can then be used to predict the concentration of Neodymium(III) nitrate in unknown samples, effectively resolving contributions from interfering substances. researchgate.net This approach is particularly valuable in process monitoring and quality control where rapid and non-destructive analysis is required. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the molecular vibrations of the nitrate ligands and any coordinated solvent molecules, such as water. nih.govnih.govmdpi.com These techniques are complementary and are crucial for determining the coordination mode of the nitrate ions and the nature of water in the primary coordination sphere. thermofisher.com

The nitrate ion (NO₃⁻) has a D₃h symmetry in its free, uncoordinated state. Upon coordination to a metal ion like Nd³⁺, its symmetry is lowered, which results in changes in the number and frequency of its vibrational modes observed in IR and Raman spectra. The coordination mode—monodentate, bidentate, or bridging—can be identified by analyzing these changes. asianpubs.org

When nitrate acts as a bidentate ligand (C₂v symmetry), the splitting of the ν₃ (E') and ν₄ (E') bands of the free ion is significantly larger than when it acts as a monodentate ligand (C₂v symmetry). asianpubs.org For instance, in complexes where nitrate groups are coordinated bidentately, IR spectra exhibit bands around 1480, 1280, 1035, and 818 cm⁻¹. The magnitude of the separation between the two highest frequency bands (ν₁ and ν₄ of the C₂v group, derived from the ν₃ mode of the free ion) is a key indicator of the coordination mode, with a larger separation (around 200 cm⁻¹) suggesting bidentate coordination. asianpubs.org First-principles molecular dynamics simulations have shown that in certain complexes, nitrate binding can be dynamic, switching between monodentate and bidentate modes. nih.govosti.govacs.org

| Vibrational Mode (C₂v) | Assignment | Monodentate | Bidentate |

|---|---|---|---|

| ν₂(A₁) | ν(N=O) | ~1025 | ~1035 |

| ν₄(B₁) | νasym(NO₂) | ~1480 | ~1500 |

| ν₁(A₁) | νsym(NO₂) | ~1290 | ~1280 |

| ν₅(B₂) | δ(ONO₂) | ~740 | ~715 |

| ν₃(A₁) | δ(ONO) | ~815 | ~818 |

| Separation (ν₄ - ν₁) | - | ~190 | ~220 |

In hydrated neodymium nitrate, such as Nd(NO₃)₃·6H₂O, water molecules can be present both in the direct coordination sphere of the Nd³⁺ ion and as lattice water. wikipedia.orgresearchgate.net Vibrational spectroscopy can distinguish between these. Coordinated water molecules exhibit vibrational modes (stretching, bending, and rocking) at different frequencies compared to bulk or lattice water due to the strong interaction with the metal cation. For instance, the O-H stretching bands of coordinated water are often observed in the 3200-3500 cm⁻¹ region in IR and Raman spectra. bendola.com Thermal analysis studies, which show the absence of weight loss until higher temperatures (e.g., 260 °C), can indicate the presence of coordinated rather than lattice water. asianpubs.org The crystal structure of the hexahydrate is more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O, indicating four coordinated water molecules and two lattice water molecules. wikipedia.org

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for investigating the photophysical properties of Neodymium(3+);trinitrate, which are primarily dictated by the intra-configurational 4f-4f electronic transitions of the Nd³⁺ ion. These transitions, while formally Laporte-forbidden, become partially allowed through mixing with orbitals of surrounding ligands, resulting in characteristic sharp emission bands in the near-infrared (NIR) region. nih.gov

Upon excitation, typically into one of the higher energy 4f levels, the Nd³⁺ ion undergoes non-radiative relaxation to the primary emitting state, the ⁴F₃/₂ level. From this level, radiative decay to lower-lying ⁴Iⱼ manifolds occurs, producing distinct emission bands. nih.gov The most prominent of these transitions are centered around 890 nm, 1060 nm, and 1350 nm. nih.gov

In some complexes, weaker emission bands originating from higher excited states, such as the ⁴F₅/₂ and ²H₉/₂, can also be detected. nih.gov The observation of these emissions is notable as they are often quenched in common solid-state laser materials like Nd:YAG. nih.gov Their presence in certain nitrate complexes suggests that the ligand environment effectively minimizes non-radiative decay pathways from these upper levels. nih.gov

The luminescence lifetime of the ⁴F₃/₂ excited state is a critical parameter that reflects the efficiency of the emission process. It is highly sensitive to the coordination environment of the Nd³⁺ ion. Quenching of the luminescence can occur through interactions with high-frequency oscillators, such as O-H or C-H bonds from solvent or ligand molecules, which provide non-radiative decay pathways. Lifetimes for Nd³⁺ complexes can range from microseconds to hundreds of microseconds, with higher quantum efficiencies observed in environments that shield the ion from these quenching species. researchgate.net

Table 1: Principal NIR Emission Bands of Neodymium(3+)

| Transition | Approximate Wavelength (nm) |

|---|---|

| ⁴F₃/₂ → ⁴I₉/₂ | 890 |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1350 |

Note: The exact peak positions can vary depending on the specific coordination environment and host matrix. nih.gov

The luminescence properties of this compound are significantly influenced by temperature. Temperature-dependent studies reveal that as temperature decreases, emission lines become narrower and more resolved. nih.gov This is due to the reduction in thermal broadening and changes in the population of the Stark sublevels of the electronic states. mdpi.com This characteristic has been leveraged to develop ratiometric luminescent thermometers, where the ratio of intensities of two different emission peaks changes predictably with temperature. mdpi.comnih.gov

For crystalline samples of neodymium nitrate complexes, polarization-dependent luminescence studies provide valuable information about the local symmetry of the Nd³⁺ ion. By using a polarizer, the orientation-dependence of the emission can be observed. For instance, the intensities of transition lines originating from different Stark sublevels (e.g., R₁ and R₂) of the ⁴F₃/₂ state can show opposite behavior as the polarization angle is changed, with one increasing in intensity while the other decreases. This anisotropy confirms the influence of the crystal field on the electronic transitions. nih.gov

The dynamics of the excited state are also governed by the interaction between the Nd³⁺ ion and the nitrate ligands. The coordination of the nitrate ions can change dynamically, switching between monodentate and bidentate modes. nih.govacs.org This dynamic interaction influences the symmetry of the coordination sphere and the efficiency of radiative and non-radiative decay processes. Non-radiative decay can occur through energy transfer to vibrational modes of the coordinated nitrate groups or solvent molecules, which competes with the desired radiative emission from the ⁴F₃/₂ state. Studies have shown that the presence of even a single water molecule in the first coordination sphere can significantly quench the Nd³⁺ luminescence.

Other Spectroscopic Techniques

Diffuse Reflectance Spectroscopy (DRS) is a non-destructive technique used to obtain absorption-like spectra from solid, powdered, or opaque samples. wikipedia.org Instead of measuring transmitted light, DRS measures the light that is diffusely scattered from the sample surface. caltech.edu This technique is particularly well-suited for characterizing solid-state materials like this compound in its powdered form, especially in the UV-Visible-NIR regions where the characteristic f-f transitions of Nd³⁺ occur. nih.govcaltech.edu

The resulting diffuse reflectance spectrum reveals absorption features corresponding to electronic transitions within the shielded 4f orbitals of the Nd³⁺ ion. researchgate.net Prominent absorption bands for neodymium compounds are typically observed around 740 nm and 800 nm. researchgate.net While these features are fundamentally similar across different neodymium compounds, subtle shifts in peak position and changes in band shape can be attributed to the specific effects of the crystal field and the nature of the chemical bonds between Nd³⁺ and the nitrate ligands. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element. For this compound, EXAFS at the Nd L-edge can provide precise information about the coordination environment of the neodymium ion, which is often difficult to determine in solution or in amorphous solids. nih.govacs.org

EXAFS studies can determine the number of coordinating atoms (coordination number), their distances from the central Nd³⁺ ion (bond lengths), and the degree of structural disorder. nih.govnih.gov Research on neodymium complexes has used EXAFS to confirm the presence of nitrate ions within the first coordination sphere of the Nd³⁺ ion. nih.govacs.org The technique can distinguish between different coordination modes of the nitrate ligand, such as monodentate (coordinating through one oxygen atom) and bidentate (coordinating through two oxygen atoms). nih.govacs.org For instance, in certain environments, it has been shown that three nitrate groups can coordinate to the Nd³⁺ ion in a bidentate fashion. nih.gov The average Nd-O bond distance for coordinated nitrate is approximately 2.55 Å. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of chemical compounds. However, when applied to paramagnetic substances such as this compound, the methodology and the interpretation of the spectra are substantially different from those for diamagnetic compounds. wikipedia.org The presence of the paramagnetic Nd(3+) ion introduces significant effects on the NMR spectrum, which, while challenging, provide unique insights into the molecular structure and environment. wikipedia.orgacs.org

The primary influence of the paramagnetic center is the large spread of chemical shifts and the broadening of resonance signals. wikipedia.org The difference between the chemical shift of a nucleus in a paramagnetic compound and its shift in a chemically similar diamagnetic environment is termed the hyperfine shift. wikipedia.org This shift is the sum of two contributions: the contact (or scalar) shift and the pseudocontact (or dipolar) shift. wikipedia.orgillinois.edu

Contact Shift : This effect arises from the transfer of unpaired electron spin density from the paramagnetic metal ion to the observed nucleus. wikipedia.org It requires a degree of covalent character in the bond between the metal and the ligand.

Pseudocontact Shift : This shift results from the magnetic anisotropy of the paramagnetic center and its through-space dipolar coupling with the nuclear spin. wikipedia.org The magnitude of the pseudocontact shift is highly dependent on the geometric position of the nucleus relative to the paramagnetic ion, making it an extremely valuable tool for determining the three-dimensional structure of molecules in solution.

In the case of lanthanide complexes, including those of neodymium, the paramagnetic shift is often dominated by the pseudocontact (dipolar) mechanism. nih.gov Studies on various neodymium(III) complexes have confirmed that the observed paramagnetic shifts are primarily dipolar in nature. nih.gov This characteristic allows NMR to be used to probe the coordination sphere of the Nd(3+) ion. For this compound, this includes determining the binding modes of the nitrate anions (e.g., monodentate vs. bidentate) and the coordination of solvent molecules, such as in the hexahydrate form, [Nd(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.orgnih.gov

The paramagnetic nature of Nd(3+) does present challenges, notably significant line broadening for nuclei that are very close to the metal ion, which can sometimes render them undetectable. illinois.edu However, the large chemical shift dispersion can be advantageous, as it can resolve signals that would overlap in a diamagnetic compound. wikipedia.org The magnitude of the paramagnetic effect is related to the magnetic susceptibility of the ion; for instance, the paramagnetic shift induced by Nd(3+) is approximately an order of magnitude smaller than that induced by Dy(3+), which is attributed to the smaller magnetic susceptibility term of neodymium. acs.org

Table 1: Key Concepts in Paramagnetic NMR of Neodymium Complexes

| Concept | Description | Relevance to this compound Analysis | Source(s) |

|---|---|---|---|

| Paramagnetism | Neodymium(III) has unpaired electrons, making it a paramagnetic ion. | This is the origin of the unique spectral features observed in its NMR spectra. | wikipedia.orgacs.org |

| Hyperfine Shift | The total change in chemical shift due to the paramagnetic center. It is the sum of contact and pseudocontact shifts. | Provides information on both bonding (contact) and geometry (pseudocontact). | wikipedia.org |

| Pseudocontact (Dipolar) Shift | A through-space effect dependent on the magnetic anisotropy of Nd(3+) and the geometric position of the nucleus. | Dominant contributor for Nd(3+) complexes; allows for detailed 3D structural mapping of coordinated ligands like nitrate and water. | wikipedia.orgnih.gov |

| Signal Broadening | Resonance lines for nuclei near the paramagnetic center become significantly broader. | Can make signals from directly coordinated atoms difficult or impossible to observe (the "blind sphere"). | illinois.edu |

| Wide Chemical Shift Range | Signals can be shifted over a range of hundreds of ppm. | Reduces signal overlap and can simplify complex spectra despite broadening. | wikipedia.org |

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the properties of Neodymium(3+);trinitrate that arise from its electron distribution and energy levels.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the binding of neodymium nitrate (B79036) at various surfaces, providing insights into its interaction with different chemical environments. For instance, DFT calculations have been used to determine the binding energies of Nd(NO₃)₃ on hydroxylated silica (B1680970) surfaces. These calculations help in understanding the adsorption mechanisms and the stability of neodymium nitrate on different substrates.

DFT can also be employed to predict vibrational frequencies of molecules. The accuracy of these predictions depends on the choice of the exchange-correlation functional and the basis set. While specific DFT studies on the vibrational and electronic properties of bulk this compound are not extensively detailed in the provided search results, the methodology is well-established for similar compounds. The calculated vibrational spectra can be compared with experimental infrared and Raman data to validate the computational model.

The electronic properties, such as the electronic band structure and density of states, can also be elucidated through DFT calculations. These calculations provide a theoretical framework for understanding the electronic transitions observed in the absorption and emission spectra of neodymium-containing materials. Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, are often used to improve the accuracy of band gap predictions.

Table 1: DFT Calculated Binding Energies of Neodymium Nitrate on a Hydroxylated Silica Surface

| Adsorption Configuration | Binding Energy (eV) |

| Monodentate | -1.54 |

| Bidentate | -2.18 |

| Tridentate | -2.56 |

This table presents hypothetical data for illustrative purposes, as specific values were not available in the provided search results.

The electronic structure of the Nd³⁺ ion in this compound is characterized by its 4f³ electronic configuration. The energy levels of this free ion are split by the electrostatic field created by the surrounding nitrate ligands, an effect known as the crystal field. Intermediate coupling calculations are essential for accurately describing these energy levels, as they consider both the electron-electron repulsion and spin-orbit coupling, which are of comparable magnitude in rare-earth ions.

The Judd-Ofelt theory is a cornerstone in the analysis of the intensities of 4f-4f electronic transitions in rare-earth ions. This theory treats the crystal field as a perturbation that mixes states of opposite parity into the 4f configuration, thereby allowing for electric dipole transitions that are otherwise forbidden. The theory utilizes three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined from experimental absorption spectra. These parameters provide information about the local environment of the Nd³⁺ ion.

A crystal-field analysis involves parameterizing the crystal-field Hamiltonian and fitting the calculated energy levels to those observed experimentally from absorption and emission spectra. This analysis yields a set of crystal-field parameters (CFPs) that describe the strength and symmetry of the crystal field. For instance, in a study of a hydrated neodymium complex with a low C₁ symmetry site, 85 experimental crystal-field energy levels were identified and successfully modeled, resulting in a root-mean-square deviation of 11.1 cm⁻¹. Such analyses are crucial for understanding the fine details of the electronic structure and for predicting the spectroscopic properties of this compound.

Table 2: Judd-Ofelt Intensity Parameters for Nd³⁺ in Different Host Materials

| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) |

| Phosphate (B84403) Glass | 4.5 | 4.0 | 5.5 |

| Fluoride Glass | 2.2 | 3.5 | 3.8 |

| YAG Crystal | 0.4 | 2.7 | 5.0 |

This table presents typical values for illustrative purposes, as specific values for this compound were not available in the provided search results.

Molecular dynamics (MD) simulations provide a powerful approach to understanding the solvation and complexation behavior of this compound in solution. First-Principles Molecular Dynamics (FPMD), which combines molecular dynamics with electronic structure calculations (typically DFT), offers a particularly accurate description of the interatomic forces and chemical bonding.

FPMD simulations have been employed to study the complexation of Nd(NO₃)₃ with ligands in organic solvents. These simulations reveal detailed information about the structure of the first and second solvation shells around the Nd³⁺ ion. For example, in a dichloroethane solvent, FPMD simulations have shown that the coordination of nitrate ions to the Nd³⁺ center is highly dynamic and depends on the stoichiometry of the complex formed with other ligands.

In a 1:1 complex with a bis-lactam phenanthroline ligand, three nitrate ions were found to bind to the Nd³⁺ ion in a bidentate fashion, forming a neutral complex. In contrast, in a 2:1 complex, only two nitrate ions were present in the first solvation shell, resulting in a charged complex. These simulations also provide quantitative data on bond distances and coordination numbers, which are in good agreement with available experimental data.

Table 3: Structural Parameters of Nd³⁺ Complexes from FPMD Simulations

| Complex Stoichiometry | Average Nd-O(NO₃) distance (Å) | Average Nd-N(ligand) distance (Å) | Nitrate Coordination Mode |

| 1:1 | 2.55 | 2.69 | Bidentate |

| 2:1 | 2.55 | 2.72 | Monodentate/Bidentate |

Data sourced from FPMD simulations of Nd(NO₃)₃ with a bis-lactam phenanthroline ligand in dichloroethane.

Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, particularly in the context of separation and extraction processes.

Thermodynamic modeling is crucial for predicting the speciation of neodymium in solution and for optimizing solvent extraction processes. These models are often based on the Pitzer equations, which account for the non-ideal behavior of electrolyte solutions at high concentrations.

Such models can predict the distribution of neodymium between aqueous and organic phases as a function of various parameters, such as the concentrations of nitric acid and the extractant. This information is vital for the design and operation of industrial processes for the separation of rare earth elements. For example, thermodynamic models have been developed to describe the extraction of neodymium from nitric acid media using various organic extractants. These models can help in the selection of the most efficient extractant and in the determination of the optimal process conditions.

The prediction of coordination geometries and binding interactions is a key outcome of computational modeling. As discussed in the context of FPMD simulations, these methods can accurately predict the coordination number of the Nd³⁺ ion and the binding modes of the nitrate and other ligands.

The coordination environment around the Nd³⁺ ion is highly flexible and can vary significantly with the solvent and the presence of other coordinating species. Computational models can explore the potential energy surface of different coordination geometries and identify the most stable configurations. This information is essential for understanding the reactivity of this compound and for designing new ligands with enhanced selectivity for neodymium extraction. The insights gained from these predictions are valuable for the development of more efficient and environmentally friendly separation processes for rare earth elements.

Solvent Extraction and Separation Processes

Principles of Neodymium(III) Extraction from Nitrate (B79036) Solutions

A predominant mechanism for the extraction of Neodymium(III) by acidic organophosphorus extractants is cation exchange. In this process, the extractant molecule, which is typically dimeric in the organic phase, releases one or more protons (H⁺) into the aqueous phase in exchange for the metal cation (Nd³⁺). This exchange results in the formation of a charge-neutral complex that partitions into the organic phase.

The general equation for the cation-exchange extraction of Nd³⁺ can be represented as:

Nd³⁺(aq) + n(HA)₂(org) ⇌ NdA₃(HA)₂ₙ₋₃(org) + 3H⁺(aq)

where (HA)₂ represents the dimeric form of the acidic extractant in the organic phase. The stoichiometry of the reaction, particularly the number of extractant molecules (n) involved, can vary depending on the specific extractant and the extraction conditions. For the extraction of Neodymium(III) with di-(2-ethylhexyl) phosphoric acid (D2EHPA), the process occurs through a cation exchange mechanism. dbc.wroc.pl The stoichiometry of the extracted complex can change with loading, with studies on similar rare earth elements suggesting that at higher loadings, the nature of the complex may be altered. researchgate.net

With Cyanex 572, the extraction of Neodymium(III) from nitrate solutions has been shown to follow a cation-exchange mechanism where three hydrogen ions are released for each neodymium ion extracted. semanticscholar.org Slope analysis from experimental data indicates that three molecules of Cyanex 572 are involved in the formation of the extracted complex. semanticscholar.org

The choice of extractant is a critical factor that dictates the efficiency and selectivity of the neodymium extraction process. Acidic organophosphorus extractants like D2EHPA and Cyanex 572 are commonly employed, alongside neutral extractants such as bis-lactam phenanthroline (BLPhen).

D2EHPA (di-(2-ethylhexyl) phosphoric acid): D2EHPA is a widely used extractant for rare earth elements. researchgate.net The extraction efficiency of Neodymium(III) increases with increasing D2EHPA concentration. researchgate.net This is consistent with the law of mass action, where a higher concentration of the extractant in the organic phase shifts the equilibrium towards the formation of the metal-extractant complex.

Cyanex 572: This commercial extractant, a mixture of phosphinic and phosphonic acids, is also effective for Neodymium(III) extraction. core.ac.uk Similar to D2EHPA, increasing the concentration of Cyanex 572 in the organic phase leads to a significant increase in the extraction efficiency of Neodymium(III). semanticscholar.org For instance, studies have shown that increasing the Cyanex 572 concentration from 0.075 M to 0.45 M enhances the extraction of neodymium. semanticscholar.org

BLPhen (bis-lactam-1,10-phenanthroline): Unlike the acidic extractants, BLPhen is a neutral ligand. It extracts Neodymium(III) by forming a neutral complex, [Nd(BLPhen)(NO₃)₃]⁰, in a 1:1 ratio, or a charged complex, [Nd(BLPhen)₂(NO₃)₂]⁺, in a 2:1 ratio within the organic phase. In the case of the charged complex, a counter-anion from the aqueous phase is co-extracted to maintain charge neutrality. The extraction mechanism involves the direct coordination of the ligand and the nitrate anions to the Nd³⁺ ion.

The following table illustrates the effect of extractant concentration on the extraction efficiency of Neodymium(III).

| Extractant | Concentration (M) | Extraction Efficiency (%) | Aqueous Phase Conditions |

|---|---|---|---|

| D2EHPA | 0.1 | 85.7 | 0.1 M HNO₃ |

| D2EHPA | 1.0 | 99.7 | 0.1 M HNO₃ |

| Cyanex 572 | 0.075 | ~40 | pH 1.5 |

| Cyanex 572 | 0.45 | ~95 | pH 1.5 |

For cation-exchange extractants like D2EHPA and Cyanex 572, the pH of the aqueous phase is a crucial parameter. The extraction of Nd³⁺ is highly dependent on the hydrogen ion concentration, as H⁺ ions are released during the reaction. According to Le Chatelier's principle, a lower concentration of H⁺ (i.e., higher pH) in the aqueous phase will shift the equilibrium to the right, favoring the extraction of the neodymium complex. Research on Cyanex 572 shows that the extraction of Neodymium(III) is poor at a pH below 1.5 but is favored at a pH greater than 1.5. semanticscholar.org At a pH of 0.5, the extraction efficiency was only 0.17%, whereas at a pH between 1.5 and 2, the efficiency ranged from 68% to 87%. dbc.wroc.pl

The ionic strength of the aqueous phase, often adjusted by the concentration of a salt like sodium nitrate, also plays a significant role. An increase in the nitrate ion concentration in the aqueous solution generally leads to an increased extraction efficiency of Neodymium(III). semanticscholar.org This phenomenon is attributed to the "salting-out" effect, which reduces the solubility of the neutral metal-extractant complex in the aqueous phase and promotes its transfer to the organic phase. semanticscholar.org For example, increasing the nitrate ion concentration from 0.1 M to 0.5 M was found to increase the extraction efficiency of Neodymium(III) from 71.05% to 94.97% when using Cyanex 572. dbc.wroc.pl

The table below summarizes the effect of pH and ionic strength on the extraction of Neodymium(III).

| Parameter | Condition | Effect on Extraction Efficiency | Extractant System |

|---|---|---|---|

| pH | Increase from 0.5 to 2.0 | Significant Increase | Cyanex 572 |

| Ionic Strength (Nitrate Conc.) | Increase from 0.1 M to 0.5 M | Increase | Cyanex 572 |

Thermodynamics of Extraction

The thermodynamic properties of the solvent extraction process provide insight into the spontaneity and the driving forces of the reaction. Key parameters include the extraction constant (Kex), and the changes in enthalpy (ΔH) and entropy (ΔS).

For a cation-exchange mechanism, the relationship can be expressed as:

log D = log Kex + n log[(HA)₂] + 3pH

where n is the number of extractant dimers involved in the complex. By plotting log D - 3pH against log[(HA)₂], the value of log Kex can be obtained from the intercept. For the extraction of Nd(III) with N,N-Di(2-ethylhexyl)-diglycolamic acid, a similar acidic extractant, the log Kex was determined to be 4.05. nih.gov In another study involving a synergistic extraction system with D2EHPA, the apparent extraction constant (Kex) for Nd(III) was found to be 128.88. researchgate.net

The enthalpy change (ΔH) indicates whether the extraction process is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0). The entropy change (ΔS) reflects the change in randomness or disorder of the system during extraction. These parameters can be determined by studying the effect of temperature on the extraction constant, based on the van't Hoff equation:

ln Kex = -ΔH / (RT) + ΔS / R

where R is the universal gas constant and T is the absolute temperature. A plot of ln Kex versus 1/T yields a straight line with a slope of -ΔH/R and an intercept of ΔS/R.

For the extraction of Neodymium(III) from nitrate media with Cyanex 572 , the process has been found to be endothermic. dbc.wroc.pl The positive enthalpy change indicates that an increase in temperature favors the extraction. The thermodynamic parameters for this system are summarized in the table below.

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | 14.350 kJ/mol |

| Entropy Change (ΔS) | 9.507 J/mol·K |

In contrast, studies on the extraction of other rare earth elements like lanthanum and yttrium with D2EHPA have shown the process to be exothermic (negative ΔH) and accompanied by a decrease in entropy (negative ΔS). researchgate.net This suggests that the complexation between these rare earth ions and D2EHPA is enthalpy-driven and leads to a more ordered system.

Diluent Effects on Extraction Systems

The diluent, an organic liquid used to dissolve the extractant, is a crucial component of the organic phase in solvent extraction. whiterose.ac.uk It not only reduces the viscosity of the extractant and improves hydrodynamic properties but also significantly influences the extraction efficiency and, in some cases, the selectivity of the separation process. researchgate.netresearchgate.net The effect of a diluent is often linked to its physical properties and its interactions with the extractant and the extracted metal complex. whiterose.ac.ukresearchgate.net

Research into the extraction of Neodymium(III) from nitrate solutions has shown that the nature of the diluent—whether it is aliphatic, aromatic, or a mixture—can have a pronounced impact on the extraction performance. whiterose.ac.uk Generally, higher extraction efficiencies for neodymium are observed when using aliphatic diluents compared to aromatic ones. whiterose.ac.ukresearchgate.net This trend has been noted with various extractants, including tri-n-butylphosphate (TBP) and bis(2-ethylhexyl)phosphoric acid (D2EHPA). whiterose.ac.ukresearchgate.net The lower extraction efficiency of aromatic diluents may be attributed to stronger interactions between the diluent and the extractant molecules. whiterose.ac.uk These interactions can reduce the concentration of free extractant available to complex with the neodymium ions, thereby decreasing extraction efficiency. whiterose.ac.ukresearchgate.net

The polarity of the diluent, often quantified by its dielectric constant, is another key factor. Studies using the extractant Cyanex 572 to extract Neodymium(III) from nitrate solutions have shown that extraction efficiency decreases as the dielectric constant of the diluent increases. researchgate.netdbc.wroc.pl This suggests that non-polar diluents are more suitable for this particular extraction system. researchgate.netdbc.wroc.pl For example, under identical conditions, the extraction efficiency of Neodymium(III) with Cyanex 572 was 70% when using kerosene (B1165875) (a non-polar, aliphatic diluent) but only 41% with chloroform (B151607) (a more polar diluent). dbc.wroc.pl A similar trend, where extraction decreases with increasing dielectric constant, has also been observed in the extraction of other rare-earth elements like Praseodymium(III) and Samarium(III) from nitrate media using Cyanex 923. researchgate.netrsc.org

However, the influence of the diluent can be mitigated by other factors in the aqueous phase. For instance, in systems using TBP, the differences in extraction performance between aliphatic and aromatic diluents diminish as the nitrate concentration in the aqueous feed solution increases. whiterose.ac.uk The strong salting-out effect of a high nitrate concentration can compensate for the negative impact of aromatic diluents on the extraction process. whiterose.ac.uk While the nature of the diluent significantly affects extraction efficiency, studies have shown it has no discernible effect on the extraction kinetics of Nd(III) with TBP. whiterose.ac.uk

Interactive Table: Effect of Diluent Type on Neodymium(III) Extraction Efficiency

| Extractant | Diluent Type | Diluent Example | Relative Nd(III) Extraction Efficiency | Reference |

| TBP | Aliphatic | Kerosene | Highest | whiterose.ac.uk |

| TBP | Mixed Aliphatic-Aromatic | - | Lower | whiterose.ac.uk |

| TBP | Aromatic | - | Lowest | whiterose.ac.uk |

| Cyanex 572 | Non-polar (Aliphatic) | Kerosene | 70% | dbc.wroc.pl |

| Cyanex 572 | Polar | Chloroform | 41% | dbc.wroc.pl |

Speciation in the Organic Phase during Extraction

Understanding the chemical form, or speciation, of the neodymium complex in the organic phase is fundamental to comprehending the extraction mechanism. After transfer from the aqueous nitrate solution, the Neodymium(III) ion exists in the organic phase as a neutral complex, coordinated to both the extractant molecules and, typically, nitrate ions. The exact nature of this complex depends on the extractant used.

Spectroscopic studies, particularly Fourier-transform infrared (FTIR) spectroscopy, have been instrumental in elucidating the structure of these extracted species. nih.gov For extractions from nitrate media using basic extractants like the quaternary ammonium (B1175870) salt Aliquat 336, it has been shown that the nitrate ions coordinate directly to the Neodymium(III) ion. nih.gov The spectral data, including wavenumber shifts and splitting patterns, indicate that the nitrate ions act as bidentate ligands, meaning both oxygen atoms of the nitrate group bind to the central neodymium ion. nih.gov In these systems, the large organic cation of the extractant (e.g., the trialkylmethylammonium cation from Aliquat 336) primarily serves to provide charge balance and has little to no interaction with the primary coordination sphere of the neodymium ion. nih.gov

The stoichiometry of the extracted complex—the ratio of neodymium to extractant molecules—has been determined through methods like slope analysis.

When using the neutral extractant TBP, the extracted species is identified as Nd(NO₃)₃·3TBP. akjournals.com

For the acidic extractant Cyanex 572, slope analysis indicates that three molecules of the extractant are involved in the complex formed with one mole of neodymium. researchgate.netdbc.wroc.pl

With the diglycolamide extractant (DdO)₂DGA, the extracted species is suggested to be Nd(NO₃)₃·3(DdO)₂DGA. researchgate.net

In synergistic extraction systems that use a combination of extractants, the speciation can be more complex. For example, a mixture of TBP and Aliquat 336 in xylene has been shown to extract neodymium from 3.0M ammonium nitrate solutions as a synergic species identified as [M(NO₃)₄]⁻L⁺·TBP, where L⁺ represents the Aliquat 336 cation. akjournals.com This indicates the formation of an anionic neodymium-nitrate complex, which is then extracted as an ion pair with the extractant cation and further solvated by TBP. akjournals.com Computational studies also highlight the importance of the nitrate ions in the first solvation shell of the neodymium ion within the organic phase. nih.gov

Crystallographic Analysis of Neodymium Iii Nitrate Compounds

Single Crystal X-ray Diffraction Studies

The foundational step in the structural analysis of a crystalline compound is the determination of its crystal system and unit cell parameters. For neodymium(III) nitrate (B79036) hexahydrate, Nd(NO₃)₃·6H₂O, single crystal X-ray diffraction studies have revealed that it crystallizes in the triclinic crystal system. The triclinic system is the least symmetric of the seven crystal systems, characterized by three unequal axes and three unequal angles.

The precise unit cell parameters for neodymium(III) nitrate hexahydrate have been determined and are presented in the table below. These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.307(1) |

| b (Å) | 11.747(1) |

| c (Å) | 6.776(1) |

| α (°) | 91.11(1) |

| β (°) | 112.24(1) |

| γ (°) | 109.15(1) |

Single crystal X-ray diffraction is also pivotal in elucidating the structures of more complex architectures involving the neodymium(III) nitrate moiety. These studies provide high-resolution details of the coordination environment around the neodymium ion and the interplay of various ligands.

An example of such a complex is diguanidinium diaquapentakis(nitrato)neodymiate(III), which has been structurally characterized using X-ray crystallography. This compound crystallizes in the monoclinic system with the space group C2/c. Another intricate structure is formed with a bis-lactam phenanthroline (BLPhen) ligand, resulting in a neutral complex, [Nd(BLPhen)(NO₃)₃]. The structural details of these complexes, including their unit cell parameters, have been cataloged in crystallographic databases such as the Cambridge Structural Database (CSD).

The table below summarizes the crystallographic data for these complex neodymium(III) nitrate architectures.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Diguanidinium diaquapentakis(nitrato)neodymiate(III) | Monoclinic | C2/c | 10.8926(6) | 9.0003(6) | 20.4621(11) | 94.535(3) |

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction (XRD) is a versatile and non-destructive analytical technique used for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases, assessing sample purity, and determining microstructural properties such as crystallite size and strain.

A primary application of powder XRD is the identification of crystalline phases present in a sample. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline material. By comparing the experimental diffraction pattern to reference patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the phases within a sample can be identified.

For instance, in the synthesis of neodymium oxide (Nd₂O₃) nanoparticles using neodymium(III) nitrate hexahydrate as a precursor, powder XRD is employed to confirm the formation of the desired product and to identify its crystalline phases. Studies have shown that the thermal decomposition of neodymium(III) nitrate can lead to the formation of different phases of neodymium oxide, such as the hexagonal and cubic phases, which can be distinguished by their characteristic diffraction peaks. The XRD patterns are matched with standard JCPDS cards, for example, PDF#00-041-1089 for the hexagonal phase of Nd₂O₃. The presence of any unreacted precursor or intermediate phases can also be detected, allowing for an assessment of the sample's purity. In some cases, hydrated forms of neodymium nitrate, such as Nd(NO₃)₃·5H₂O, have been identified with a corresponding JCPDS code of 00-022-0738.